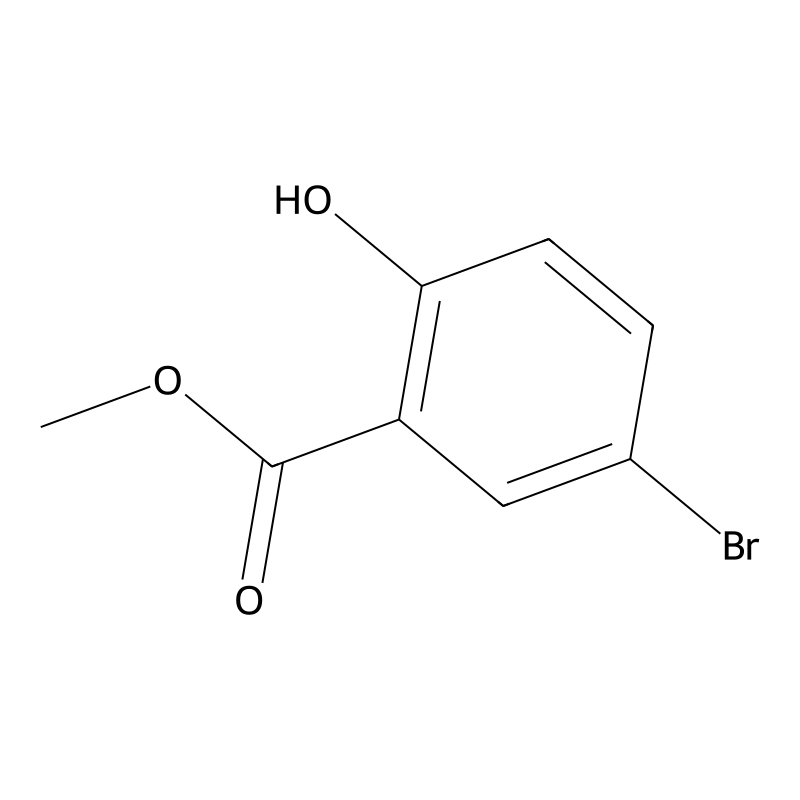

methyl 5-bromo-2-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-bromo-2-hydroxybenzoate, with the molecular formula , is an aromatic compound that features a bromine atom and a hydroxyl group attached to a benzoate structure. It is commonly known as methyl 5-bromosalicylate and is characterized by its almost planar conformation, as indicated by a root mean square deviation of 0.055 Å for the non-hydrogen atoms in its crystal structure. The compound crystallizes in the monoclinic space group and is linked via O—H⋯O hydrogen bonds into chains, exhibiting weak π–π stacking interactions between the aromatic rings .

The synthesis of methyl 5-bromo-2-hydroxybenzoate typically involves the reaction of methyl 5-bromo-2-hydroxybenzoic acid with methyl iodide in the presence of sodium hydride as a base. The reaction proceeds as follows:

- Dissolve methyl 5-bromo-2-hydroxybenzoic acid in dimethylformamide (DMF).

- Add sodium hydride and stir at room temperature.

- Introduce methyl iodide and continue stirring until the reaction completes.

- Neutralize the mixture with hydrochloric acid, filter, and crystallize from chloroform .

The primary method for synthesizing methyl 5-bromo-2-hydroxybenzoate involves:

- Materials Required: Methyl 5-bromo-2-hydroxybenzoic acid, sodium hydride, methyl iodide, dimethylformamide, and hydrochloric acid.

- Procedure:

- Dissolve 1.0 g of methyl 5-bromo-2-hydroxybenzoic acid in 10 ml of DMF.

- Add 0.22 g of sodium hydride and stir for 45 minutes.

- Introduce 0.85 g of methyl iodide, stirring until completion.

- Pour the mixture into crushed ice and adjust pH to 4.0 using hydrochloric acid.

- Collect precipitates, wash with distilled water, and crystallize from chloroform .

Methyl 5-bromo-2-hydroxybenzoate finds applications in:

- Pharmaceuticals: As an intermediate in the synthesis of various bioactive compounds.

- Chemical Research: Used in studies related to organic synthesis and material science.

- Agriculture: Potentially utilized in developing agrochemicals due to its biological activity.

Methyl 5-bromo-2-hydroxybenzoate can be compared to several similar compounds based on their structural features and potential biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-bromo-3-hydroxybenzoate | Different hydroxyl positioning affecting activity | |

| Methyl salicylate | Lacks bromine; used for pain relief | |

| Methyl 3-amino-5-bromo-2-hydroxybenzoate | Contains an amino group; different biological properties |

Each of these compounds shares a benzoate structure but varies in functional groups that influence their chemical reactivity and biological activity.

Methyl 5-bromo-2-hydroxybenzoate is systematically named according to IUPAC guidelines as methyl 5-bromo-2-hydroxybenzoate (CAS RN: 4068-76-2). Its molecular formula, $$ \text{C}8\text{H}7\text{BrO}_3 $$, corresponds to a molecular weight of 231.04 g/mol. Alternative designations include 5-bromo-2-hydroxybenzoic acid methyl ester and methyl 5-bromosalicylate, reflecting its structural relationship to salicylic acid derivatives. The compound’s SMILES notation ($$ \text{COC(=O)C1=C(O)C=CC(Br)=C1} $$) succinctly encodes its substitution pattern: a hydroxyl group at position 2, a bromine atom at position 5, and a methoxycarbonyl group at position 1 on the benzene ring.

Table 1: Key Identifiers of Methyl 5-Bromo-2-Hydroxybenzoate

Molecular Structure and Physicochemical Properties

The compound’s structure features a benzene ring substituted with three functional groups: a hydroxyl (-OH) at position 2, a bromine atom (-Br) at position 5, and a methoxycarbonyl (-COOCH$$_3$$) group at position 1. This arrangement confers distinct electronic and steric properties, influencing its reactivity and solubility.

Physicochemical Characteristics:

- Melting Point: 58–65°C (literature range: 58–62°C, 61–65°C)

- Boiling Point: 266.6°C at 760 mmHg

- Density: ~1.627 g/cm$$^3$$ (predicted for analogous structures)

- Solubility: Slightly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol)

- Spectroscopic Data:

The bromine atom’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. Meanwhile, the hydroxyl and ester groups enable hydrogen bonding and hydrolysis, respectively.

Historical Context and Significance in Organic Chemistry

Methyl 5-bromo-2-hydroxybenzoate emerged as a critical intermediate during the mid-20th century, coinciding with advancements in halogenation and esterification techniques. Early synthetic routes involved the bromination of methyl salicylate or direct esterification of 5-bromosalicylic acid with methanol under acidic conditions.

Key Historical Milestones:

- Synthetic Utility: The compound’s bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), forming biaryl structures prevalent in pharmaceuticals.

- Coordination Chemistry: Its hydroxyl and ester groups facilitate chelation with metal ions, aiding the synthesis of metal-organic frameworks (MOFs) and catalysts.

- Material Science: Derivatives of methyl 5-bromo-2-hydroxybenzoate have been employed in designing liquid crystals and photoactive materials due to their planar aromatic systems.

The compound’s role in synthesizing 5-bromosalicylic acid—a precursor to anti-inflammatory agents—highlights its pharmaceutical relevance. Additionally, its incorporation into nanostructured materials underscores its versatility in contemporary research.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant